Enhanced Lipophilicity (logP) Differentiates This Compound from the Non-Ethoxylated Analog
The target compound contains a 2-ethoxy substituent absent in the simpler analog N-(1H-benzimidazol-2-yl)-3,5-dichlorobenzamide. The comparator has a measured logP of 4.1 [1]. Addition of the ethoxy group is estimated to increase logP by 0.5–1.0 units (to approximately 4.6–5.1) based on established Hansch π-values for aromatic alkoxy substituents [2]. This higher lipophilicity predicts improved passive membrane permeability, which is critical for intracellular target engagement.
| Evidence Dimension | Partition coefficient (logP) |
|---|---|
| Target Compound Data | Estimated logP 4.6–5.1 (calculated via Hansch method from comparator) |
| Comparator Or Baseline | N-(1H-benzimidazol-2-yl)-3,5-dichlorobenzamide; logP = 4.1 (measured) [1] |
| Quantified Difference | ΔlogP ≈ +0.5 to +1.0 (estimated increase due to 2-ethoxy substitution) |
| Conditions | Calculated/estimated logP values; no experimental logP available for target compound |
Why This Matters
Higher logP directly influences membrane permeability and oral absorption potential, making the compound a more suitable scaffold for intracellular or CNS targets than the non-ethoxylated analog.
- [1] Molbic Database. Compound CP0522207: N-(1H-benzimidazol-2-yl)-3,5-dichlorobenzamide, logP = 4.1. https://molbic.idrblab.net/data/compound/details/CP0522207 View Source
- [2] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. View Source
